molecular formula C12H9BrOS B2645530 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one CAS No. 929972-12-3

1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one

Cat. No.: B2645530
CAS No.: 929972-12-3
M. Wt: 281.17
InChI Key: JCBZCCORSAPZBB-UHFFFAOYSA-N
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Description

1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene followed by a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative. The reaction typically employs palladium catalysts and bases such as potassium carbonate under inert conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one stands out due to its unique combination of a bromothiophene moiety and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of novel materials and pharmaceuticals .

Biological Activity

1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one, also known as a bromothiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various organic reactions, typically involving:

  • Bromination : Starting from thiophene, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Coupling Reactions : The final product is often formed through coupling reactions between bromothiophene and other aromatic compounds, facilitated by a suitable linker.

Anticancer Properties

Research indicates that compounds containing the bromothiophene moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar structures possess potent cytotoxic effects against various cancer cell lines. In particular, the compound has demonstrated:

  • IC50 Values : Anticancer activity with IC50 values ranging from 9.8 μM to over 200 μM across different studies .
  • Selectivity : Some derivatives showed promising selectivity against cancer cells compared to non-cancerous cells, suggesting potential for targeted therapy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Effectiveness Against Gram-positive Bacteria : Several studies reported that related compounds effectively inhibited the growth of gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against gram-negative strains like Escherichia coli .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of cancer cell proliferation or bacterial growth. For example, it has been suggested that certain derivatives inhibit histone modifying enzymes, which play a crucial role in cancer progression .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFindingsIC50 Values
Evaluated cytotoxicity in cancer cell lines9.8 μM - 213.7 μM
Investigated antibacterial propertiesEffective against S. aureus and B. subtilis
Explored enzyme inhibition related to cancerIC50 values ranging from 0.62 μM to 30 μM

Properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(13)15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBZCCORSAPZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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